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Compound of Interest

Compound Name: Enasidenib

Cat. No.: B8038215 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis, chemical

structure, and mechanism of action of Enasidenib (formerly AG-221), a first-in-class, oral,

selective inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme. Enasidenib is

approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) in adult

patients with an IDH2 mutation.[1][2]

Chemical Structure and Properties
Enasidenib is a substituted 1,3,5-triazine derivative.[1] Its chemical structure is characterized

by a central triazine ring linked to a (2-hydroxy-2-methylpropyl)amino group, a 6-

(trifluoromethyl)pyridin-2-yl group, and a [2-(trifluoromethyl)pyridin-4-yl]amino group.[1][3]

Table 1: Chemical and Physical Properties of Enasidenib
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Property Value Reference(s)

IUPAC Name

2-methyl-1-[[4-[6-

(trifluoromethyl)-2-pyridinyl]-6-

[[2-(trifluoromethyl)-4-

pyridinyl]amino]-1,3,5-triazin-2-

yl]amino]propan-2-ol

[1]

Molecular Formula C₁₉H₁₇F₆N₇O [1][4]

Molecular Weight 473.38 g/mol [4]

CAS Number 1446502-11-9 [1]

Appearance White to off-white solid [4]

Synonyms AG-221, CC-90007 [5][6]

Synthesis of Enasidenib
The synthesis of Enasidenib is a multi-step process involving the sequential construction of

the substituted triazine core. The key starting materials include 2-trifluoromethylpyridine and

cyanuric chloride. A representative synthetic route is detailed in patent literature, such as WO

2016126798.[5][7] The overall pathway involves the formation of key pyridine and triazine

intermediates followed by coupling reactions to assemble the final molecule.
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Figure 1: Simplified Chemical Synthesis Pathway of Enasidenib
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Caption: Figure 1: Simplified Chemical Synthesis Pathway of Enasidenib
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Experimental Protocol: Synthesis of Enasidenib
The following protocol is a summarized representation based on procedures outlined in patent

literature.[7] Researchers should consult the original patents for complete experimental details,

safety precautions, and characterization of intermediates.

Step 1: Preparation of 6-trifluoromethyl-pyridine-2-carboxylic acid

A solution of 2-trifluoromethyl pyridine (2.45 mol) in diethyl ether and hexanes is cooled to

between -75 °C and -65 °C under a nitrogen atmosphere.[7]

n-Butyl lithium (1.6 M in hexane) is added dropwise, maintaining the temperature below -65

°C.[7]

Dimethylaminoethanol (3.67 mol) is added, followed by stirring.[7]

The reaction mixture is poured over crushed dry ice, allowed to warm, and then acidified with

6N HCl to a pH of 1.0-2.0.[7]

The product is extracted with ethyl acetate, washed with brine, concentrated, and dried to

yield 6-trifluoromethyl-pyridine-2-carboxylic acid.[7]

Step 2: Formation of Key Intermediates

Subsequent steps involve the conversion of the carboxylic acid to an amide, then a nitrile,

and finally a carboximidamide, which serves as a key building block for the triazine core.[5]

Separately, cyanuric chloride is reacted sequentially with 2-amino-4-(trifluoromethyl)pyridine

and the prepared carboximidamide under basic conditions to form the disubstituted triazine

core.[5][8]

Step 3: Final Assembly and Purification

The disubstituted triazine intermediate is reacted with 1-amino-2-methylpropan-2-ol, typically

at an elevated temperature, to displace the final chlorine atom and form Enasidenib.

The crude product is purified. A typical final purification step involves crystallization:
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The crude product is dissolved in a suitable solvent (e.g., 2-methyltetrahydrofuran). [9

from first search]

The solution is concentrated, heated (e.g., to 45 °C), and an anti-solvent (e.g., n-heptane)

is added slowly to induce crystallization. Seeding crystals may be used. [9 from first

search]

The mixture is cooled, stirred, and the solid product is collected by filtration, washed, and

dried under vacuum. A yield of 96% for this crystallization step has been reported. [9 from

first search]

Mechanism of Action
Enasidenib functions by selectively inhibiting the mutated IDH2 enzyme, which is found in

certain AML cells. Wild-type IDH2 catalyzes the conversion of isocitrate to α-ketoglutarate (α-

KG).[2] However, mutations in IDH2 (e.g., R140Q, R172S, R172K) confer a neomorphic

activity, causing the enzyme to convert α-KG into the oncometabolite D-2-hydroxyglutarate (2-

HG).[2][7] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, such as

TET enzymes, leading to DNA and histone hypermethylation. This epigenetic dysregulation

blocks the differentiation of hematopoietic progenitor cells, contributing to leukemogenesis.[7]

[9]

Enasidenib acts as an allosteric inhibitor, binding to the mutant IDH2 enzyme and blocking its

neomorphic activity.[2][7] This leads to a significant reduction in 2-HG levels, which in turn

restores the function of α-KG-dependent dioxygenases, reverses hypermethylation, and

promotes the differentiation of leukemic blasts into mature myeloid cells.[7][9]
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Figure 2: Enasidenib Mechanism of Action Signaling Pathway

Normal Cell Differentiation Leukemogenesis (IDH2 Mutation)

Isocitrate

Wild-Type IDH2

α-Ketoglutarate
(α-KG)

  Oxidative
Decarboxylation  

α-KG-Dependent
Dioxygenases (e.g., TET2)

Cofactor

DNA/Histone
Demethylation

Enables

Normal Hematopoietic
Differentiation

Promotes

α-Ketoglutarate
(α-KG)

Mutant IDH2
(e.g., R140Q)

  Neomorphic
Reduction  

2-Hydroxyglutarate
(2-HG)

α-KG-Dependent
Dioxygenases

Inhibits

DNA/Histone
Hypermethylation

Leads to

Differentiation
Block

Causes

Enasidenib

Allosteric
Inhibition

Click to download full resolution via product page

Caption: Figure 2: Enasidenib Mechanism of Action Signaling Pathway
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Quantitative Data
Table 2: Inhibitory Activity of Enasidenib

Target Enzyme Isoform IC₅₀ Value Reference(s)

IDH2 R140Q Homodimer 100 nM [9 from first search]

IDH2 R140Q/WT Heterodimer 30 nM [9 from first search]

IDH2 R172K/WT Heterodimer 10 nM [9 from first search]

IDH2 R172K 400 nM [4]

Table 3: Pharmacokinetic Parameters of Enasidenib (100 mg daily dose)

Parameter Value Reference(s)

Peak Plasma Concentration

(Cₘₐₓ)
13.1 mcg/mL (steady state) [2]

Mean Volume of Distribution

(Vd)
55.8 L [2]

Plasma Protein Binding 98.5% [2]

Mean Elimination Half-life (t₁/₂) 137 hours [5 from first search]

Route of Elimination 89% Feces, 11% Urine [2]

Table 4: Clinical Efficacy in Relapsed/Refractory AML (Phase I/II Study)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b8038215?utm_src=pdf-body
https://www.researchgate.net/publication/382617458_Synthesis_of_4'-trifluoromethyl-_and_4'-difluoromethyl-22'6'2-terpyridines
https://www.benchchem.com/product/b8038215?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Enasidenib
https://pubchem.ncbi.nlm.nih.gov/compound/Enasidenib
https://pubchem.ncbi.nlm.nih.gov/compound/Enasidenib
https://pubchem.ncbi.nlm.nih.gov/compound/Enasidenib
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8038215?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Outcome Value Reference(s)

Overall Response Rate (ORR) 38.8% - 40%
[3 from first search, 23 from

first search]

Complete Remission (CR)

Rate
19.3% - 19.6%

[3 from first search, 23 from

first search]

Median Overall Survival (OS) 8.8 - 9.3 months [3 from first search, 17]

Median OS in Patients

Achieving CR
19.7 - 23 months [2, 3 from first search]

Analytical and Characterization Methods
The identity and purity of Enasidenib are confirmed using standard analytical techniques.

Table 5: Spectroscopic Data for Enasidenib

Technique Data Reference(s)

¹H NMR

(METHANOL-d₄) δ 8.62-8.68

(m, 2 H), 8.47-8.50 (m, 1 H),

8.18-8.21 (m, 1 H), 7.96-7.98

(m, 1 H), 7.82-7.84 (m, 1 H),

3.56-3.63 (d, J = 28 Hz, 2 H),

1.30 (s, 6 H).

[7]

LC-MS m/z 474.3 (M+H)⁺ [7]

Experimental Protocol: UPLC-MS/MS for Quantification
in Plasma
This protocol describes a validated method for determining Enasidenib concentrations in rat

plasma, suitable for pharmacokinetic studies. [5 from first search, 12 from first search]

1. Sample Preparation:

To a plasma sample, add an internal standard (IS), such as diazepam.
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Precipitate proteins by adding acetonitrile.

Vortex and centrifuge the sample.

Collect the supernatant for analysis. [5 from first search]

2. Chromatographic Conditions:

System: Waters UPLC system. [5 from first search]

Column: Acquity UPLC BEH C18. [5 from first search]

Mobile Phase: Gradient elution with acetonitrile and 0.1% formic acid in water. [5 from first

search]

Analysis Time: Approximately 3 minutes. [5 from first search]

3. Mass Spectrometry Conditions:

Ionization: Positive ion electrospray ionization (ESI+). [5 from first search]

Monitoring Mode: Multiple Reaction Monitoring (MRM).

Mass Transitions:

Enasidenib: m/z 474.2 ⟶ 456.1 and m/z 474.2 ⟶ 267.0. [5 from first search, 12 from

first search]

Diazepam (IS): m/z 285.0 ⟶ 154.0. [5 from first search]

4. Method Validation:

Linearity: The method demonstrated good linearity in the concentration range of 1.0–1000

ng/mL (r² = 0.9985). [5 from first search, 12 from first search]

Precision and Accuracy: Intraday and interday precision values were within 2.25–8.40% and

3.94–5.46%, respectively. Accuracy values ranged from -1.44 to 2.34%. [12 from first search]
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Figure 3: General Experimental Workflow for Enasidenib
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Caption: Figure 3: General Experimental Workflow for Enasidenib

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.mdpi.com/1420-3049/11/1/81
https://library.ehaweb.org/eha/2017/22nd/181758/
https://library.ehaweb.org/eha/2017/22nd/181758/
https://www.benchchem.com/product/b8038215#synthesis-and-chemical-structure-of-enasidenib
https://www.benchchem.com/product/b8038215#synthesis-and-chemical-structure-of-enasidenib
https://www.benchchem.com/product/b8038215#synthesis-and-chemical-structure-of-enasidenib
https://www.benchchem.com/product/b8038215#synthesis-and-chemical-structure-of-enasidenib
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8038215?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8038215?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

